molecular formula C13H9BrFN3O2S B8460818 6-Bromo-3-fluoro-1-(phenylsulfonyl)-1H-indazol-4-amine

6-Bromo-3-fluoro-1-(phenylsulfonyl)-1H-indazol-4-amine

Cat. No. B8460818
M. Wt: 370.20 g/mol
InChI Key: UOCNQXHUSYRIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-fluoro-1-(phenylsulfonyl)-1H-indazol-4-amine is a useful research compound. Its molecular formula is C13H9BrFN3O2S and its molecular weight is 370.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-fluoro-1-(phenylsulfonyl)-1H-indazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-fluoro-1-(phenylsulfonyl)-1H-indazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H9BrFN3O2S

Molecular Weight

370.20 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-bromo-3-fluoroindazol-4-amine

InChI

InChI=1S/C13H9BrFN3O2S/c14-8-6-10(16)12-11(7-8)18(17-13(12)15)21(19,20)9-4-2-1-3-5-9/h1-7H,16H2

InChI Key

UOCNQXHUSYRIBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=CC(=C3C(=N2)F)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)-1H-indazole (5.9 g, 14.74 mmol) was suspended in acetic acid (60 ml) and to it added iron powder (4.12 g, 73.7 mmol). The suspension was heated to reflux for 2 h, then the reaction mixture was cooled, diluted with 100 ml EtOAc and filtered through celite. The filter cake was washed well with ethyl acetate then the filtrate basified till the colour moved from the aqueous layer to the organic (around pH 8-9). The biphasic system was then stirred for around 5 minutes and the aqueous layer turned cloudy. The layers were then separated, the aqueous washed with ethyl acetate and the combined organics washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was dry loaded onto a 330 g silica cartridge, purified on a 0-100% EtOAc/Cyclohexane gradient and the relevant fractions combined and concentrated to yield the title compound as a yellow solid (2.4 g).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.12 g
Type
catalyst
Reaction Step Four

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